molecular formula C11H9N3O4 B1439079 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol CAS No. 1147979-37-0

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Cat. No.: B1439079
CAS No.: 1147979-37-0
M. Wt: 247.21 g/mol
InChI Key: KMUFSJBYIDLSDP-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFSJBYIDLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation of this promising heterocyclic compound.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic substitution on the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, incorporates three key pharmacophoric features: a pyrimidinol core, a methoxy group at the 5-position, and a 3-nitrophenyl substituent at the 2-position. This unique combination suggests a potential for novel biological activities, making it a compound of significant interest for further research.

Physicochemical Properties of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
CAS Number 61643-25-2As identified in chemical databases.[5]
Molecular Formula C₁₁H₉N₃O₄Based on its chemical structure.[5]
Molecular Weight 247.21 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidPyrimidine derivatives are often crystalline solids.[2]
Melting Point Expected to be relatively highThe presence of polar functional groups (hydroxyl, nitro) and the potential for intermolecular hydrogen bonding would contribute to a higher melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The pyrimidinol core provides some polarity, but the aromatic rings will limit aqueous solubility. The choice of solvents for physicochemical studies of pyrimidine derivatives often includes DMF, chloroform, and methanol due to solubility considerations.[1]
pKa Estimated acidic pKa for the hydroxyl groupThe pyrimidinol moiety can exhibit tautomerism, and the hydroxyl group will have an acidic proton. The exact pKa will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Proposed Synthesis and Characterization

The synthesis of 2-aryl-4-pyrimidinols is well-documented in the scientific literature, providing a solid foundation for a proposed synthetic route to 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol. A plausible and efficient method involves the cyclocondensation of a β-keto ester with an amidine.[6]

Proposed Synthetic Pathway

A logical synthetic approach would be the reaction of 3-nitrobenzamidine with a suitably substituted β-keto ester, such as methyl 2-formyl-3-methoxypropanoate.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_nitrobenzamidine 3-Nitrobenzamidine cyclocondensation Cyclocondensation 3_nitrobenzamidine->cyclocondensation beta_keto_ester Methyl 2-formyl-3-methoxypropanoate beta_keto_ester->cyclocondensation target_molecule 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol cyclocondensation->target_molecule Base (e.g., NaOEt) Ethanol, Reflux Characterization_Workflow Synthesized_Compound Synthesized 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Compound->Structural_Elucidation TLC Thin Layer Chromatography (TLC) Purity_Assessment->TLC HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Melting_Point Melting Point Analysis Purity_Assessment->Melting_Point NMR ¹H and ¹³C NMR Spectroscopy Structural_Elucidation->NMR Mass_Spec Mass Spectrometry (MS) Structural_Elucidation->Mass_Spec IR Infrared (IR) Spectroscopy Structural_Elucidation->IR Elemental_Analysis Elemental Analysis Structural_Elucidation->Elemental_Analysis

Sources

molecular weight and formula of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, characterization methodologies, and potential biological significance of the novel heterocyclic compound, 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug discovery, offering insights into the strategic considerations for the synthesis and evaluation of this and structurally related pyrimidine derivatives.

Core Compound Overview: Physicochemical Properties

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The specific combination of a methoxy group at the 5-position, a hydroxyl group at the 4-position, and a 3-nitrophenyl substituent at the 2-position imparts a unique set of electronic and steric characteristics that are hypothesized to influence its biological activity.

Based on its chemical structure, the molecular formula of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is C₁₁H₉N₃O₄, with a calculated molecular weight of approximately 247.21 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₄Calculated
Molecular Weight 247.21 g/mol Calculated
IUPAC Name 5-Methoxy-2-(3-nitrophenyl)pyrimidin-4(3H)-oneGenerated
CAS Number Not availableN/A

Proposed Synthetic Pathway: A Biginelli-Type Condensation Approach

While a specific, experimentally validated synthesis for 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is not yet documented in peer-reviewed literature, a plausible and efficient route can be postulated based on the well-established Biginelli reaction.[3][4][5][6] This one-pot, three-component condensation reaction is a robust method for the synthesis of dihydropyrimidinones and their derivatives.[5][7]

The proposed synthesis involves the acid-catalyzed condensation of 3-nitrobenzaldehyde, a β-ketoester (specifically, methyl 2-methoxy-3-oxobutanoate, which is a conceptual starting material for this custom synthesis), and urea. The subsequent aromatization of the dihydropyrimidine ring would lead to the desired pyrimidinol.

Experimental Protocol (Theoretical)

Step 1: Biginelli Condensation

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add methyl 2-methoxy-3-oxobutanoate (1.0 eq) and urea (1.2 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[4]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude dihydropyrimidinone intermediate.

Step 2: Aromatization (Oxidation)

  • Dissolve the crude dihydropyrimidinone in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent (e.g., nitric acid, DDQ, or elemental sulfur) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol.

G cluster_reactants Starting Materials cluster_reaction1 Biginelli Condensation cluster_intermediate Intermediate cluster_reaction2 Aromatization cluster_product Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde One-pot reaction One-pot reaction 3-Nitrobenzaldehyde->One-pot reaction Methyl 2-methoxy-3-oxobutanoate Methyl 2-methoxy-3-oxobutanoate Methyl 2-methoxy-3-oxobutanoate->One-pot reaction Urea Urea Urea->One-pot reaction Dihydropyrimidinone Dihydropyrimidinone One-pot reaction->Dihydropyrimidinone Acid Catalyst, Reflux Oxidation Oxidation Dihydropyrimidinone->Oxidation Oxidizing Agent 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol Oxidation->5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Caption: Proposed synthetic workflow for 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol.

Structural Elucidation and Characterization

The definitive structural confirmation of the synthesized 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol would rely on a combination of spectroscopic techniques. Below are the expected analytical data based on the compound's structure.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR - Aromatic protons of the nitrophenyl group (multiplets in the δ 7.5-8.5 ppm region).- Aromatic proton on the pyrimidine ring (singlet, likely downfield).- Methoxy protons (singlet around δ 3.9-4.1 ppm).- Hydroxyl proton (broad singlet, chemical shift dependent on solvent and concentration).
¹³C NMR - Carbonyl carbon of the pyrimidinone tautomer (δ 160-170 ppm).- Aromatic carbons of both rings (δ 110-160 ppm).- Methoxy carbon (δ 55-60 ppm).
FT-IR (cm⁻¹) - O-H stretch (broad, ~3200-3400 cm⁻¹).- N-H stretch (if in amide tautomer form, ~3100-3300 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- C=O stretch (strong, ~1650-1680 cm⁻¹).- N-O stretch of the nitro group (asymmetric and symmetric, ~1520-1560 and ~1340-1360 cm⁻¹).- C=N and C=C stretches of the pyrimidine ring (~1500-1620 cm⁻¹).[8]- C-O stretch of the methoxy group (~1200-1250 cm⁻¹).
Mass Spec (ESI) Expected [M+H]⁺ at m/z 248.06.

Potential Biological Significance and Therapeutic Applications

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9] The introduction of a nitrophenyl group can further enhance the biological activity of heterocyclic compounds.[10]

Anticancer Potential

Numerous pyrimidine derivatives have been investigated as anticancer agents.[11] Some nitro-containing pyrimidine compounds have demonstrated cytotoxic effects on cancer cell lines.[11] The 3-nitrophenyl moiety, in particular, has been shown in some molecular docking studies to interact with key residues in the active sites of enzymes like inducible nitric oxide synthase (iNOS), suggesting a potential anti-inflammatory and cancer-related therapeutic role.[9] It is plausible that 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol could exhibit inhibitory activity against protein kinases, a common target for pyrimidine-based anticancer drugs.

Anti-inflammatory Activity

Pyrimidine derivatives are also known to possess anti-inflammatory properties.[9] The structural features of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol warrant investigation into its potential to modulate inflammatory pathways, possibly through the inhibition of enzymes such as cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on pyrimidine derivatives have shown that the biological activity is highly dependent on the electronic and steric properties of the substituents.[1][12][13] The electron-withdrawing nature of the nitro group and the electron-donating methoxy group in 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol create a unique electronic profile that could be explored in future QSAR models to predict its activity and guide the design of more potent analogs.

G cluster_compound 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound C₁₁H₉N₃O₄ Substituents: - 5-Methoxy - 2-(3-nitrophenyl) - 4-Hydroxyl Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Other Other Potential Activities (e.g., Antimicrobial, Antiviral) Compound->Other Kinase Kinase Inhibition Anticancer->Kinase Enzyme Enzyme Modulation (e.g., iNOS, COX) AntiInflammatory->Enzyme Receptor Receptor Binding Other->Receptor

Caption: Logical relationships of the compound to potential biological activities and mechanisms.

Conclusion and Future Directions

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. The proposed synthetic route offers a practical starting point for its preparation. Comprehensive spectroscopic analysis will be crucial for its definitive characterization. Based on the extensive literature on related pyrimidine derivatives, this compound is a promising candidate for screening in anticancer and anti-inflammatory assays. Future research should focus on its synthesis, in vitro biological evaluation, and subsequent lead optimization studies to explore its full therapeutic potential.

References

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022). Journal of Applied Biotechnology Reports. [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). PubMed Central. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Biginelli reaction. (n.d.). Wikipedia. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PubMed Central. [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. (2019). Hilaris Publisher. [Link]

  • Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. (2018). Taylor & Francis Online. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). PubMed Central. [Link]

  • Biginelli Reaction. (2021). YouTube. [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (2022). RSC Publishing. [Link]

  • Synthesis of N-(2-nitrophenyl) pyrazine-2-carboxamide and N-(4-nitrophenyl) pyrazine-2-carboxamide and evaluation of their antimycobacterial properties using in vitro and in-silico techniques. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.).
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. [Link]

  • Total synthesis of 5-hydroxyomeprazole. (n.d.). Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug discovery. The described protocol is based on the well-established Pinner synthesis, a classical and efficient method for pyrimidine ring formation.[1] The synthesis involves the base-mediated cyclocondensation of 3-nitrobenzamidine with a specialized β-ketoester, methyl 4-methoxyacetoacetate. This guide details the retrosynthetic analysis, a step-by-step experimental protocol, mechanistic insights, and necessary characterization techniques, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of nucleobases such as cytosine, thymine, and uracil, fundamental components of DNA and RNA.[2] This structural significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, with a vast number of derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

The target molecule, 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, incorporates three key functionalities: the pyrimidinol core, a methoxy group at the 5-position, and a 3-nitrophenyl substituent at the 2-position. The nitro group, in particular, can serve as a handle for further synthetic transformations, such as reduction to an amine, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound, leveraging the Pinner pyrimidine synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and an amidine.[1][4]

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic approach is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.[5] The primary disconnection strategy for the pyrimidine ring involves breaking the N1-C2 and N3-C4 bonds, which logically leads back to an amidine and a 1,3-dicarbonyl compound.

G TM Target Molecule 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol Disconnect C-N Disconnection (Pinner Synthesis Logic) TM->Disconnect Intermediates Key Precursors Disconnect->Intermediates SM1 3-Nitrobenzamidine (Amidine Component) Intermediates->SM1 SM2 Methyl 4-methoxyacetoacetate (1,3-Dicarbonyl Component) Intermediates->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-nitrobenzamidine and methyl 4-methoxyacetoacetate as the key starting materials. 3-Nitrobenzamidine provides the N-C-N fragment and the 2-(3-nitrophenyl) substituent, while methyl 4-methoxyacetoacetate serves as the C-C-C backbone, introducing the 5-methoxy and 4-pyrimidinol functionalities.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
3-Nitrobenzamidine hydrochloride56406-50-9C₇H₇N₃O₂ · HCl201.61Sigma-Aldrich
Methyl 4-methoxyacetoacetate41051-15-4C₆H₁₀O₄146.14TCI America
Sodium Methoxide (NaOMe)124-41-4CH₃ONa54.02Acros Organics
Anhydrous Ethanol (EtOH)64-17-5C₂H₅OH46.07Fisher Chemical
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46VWR Chemicals
Diethyl Ether60-29-7(C₂H₅)₂O74.12J.T. Baker
Deionized Water7732-18-5H₂O18.02-
Synthesis of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

This protocol details the primary cyclocondensation reaction.

G cluster_0 Step 1: In Situ Amidine Free Base Generation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up and Isolation AmidineHCl 3-Nitrobenzamidine Hydrochloride in EtOH Stir1 Stir at RT 30 min AmidineHCl->Stir1 Base Sodium Methoxide (1.0 eq) Base->Stir1 FreeAmidine 3-Nitrobenzamidine (Free Base) + NaCl Stir1->FreeAmidine Reflux Add to Amidine mixture Reflux (e.g., ~78°C) 4-6 hours FreeAmidine->Reflux Transfer Ketoester Methyl 4-methoxyacetoacetate (1.0 eq) Ketoester->Reflux Mixture Crude Reaction Mixture Reflux->Mixture Cool Cool to RT Mixture->Cool Transfer Neutralize Neutralize with 1M HCl to pH ~6-7 Cool->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O & Cold Ether Filter->Wash Dry Dry in vacuo Wash->Dry Product Crude Product Dry->Product

Caption: Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzamidine hydrochloride (4.03 g, 20.0 mmol) and anhydrous ethanol (100 mL).

  • Amidine Free Base Generation: While stirring the suspension at room temperature, carefully add sodium methoxide (1.08 g, 20.0 mmol, 1.0 eq) in one portion. A white precipitate of sodium chloride will form. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the free amidine base.

  • Addition of β-Ketoester: To the stirred suspension, add methyl 4-methoxyacetoacetate (2.92 g, 20.0 mmol, 1.0 eq) dropwise via a syringe.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add 1M hydrochloric acid dropwise to the stirred mixture to neutralize the excess base and protonate the pyrimidinol, adjusting the pH to approximately 6-7. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 30 mL) and cold diethyl ether (2 x 20 mL) to remove salts and unreacted starting materials.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanism of Reaction

The Pinner pyrimidine synthesis proceeds via a well-understood cyclocondensation mechanism.[6]

G cluster_mechanism Reaction Mechanism Amidine 3-Nitrobenzamidine (Nucleophile) Step1 1. Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Amidine->Intermediate1 Attacks ester carbonyl Ketoester Methyl 4-methoxyacetoacetate (Electrophile) Ketoester->Intermediate1 Step2 2. Elimination of Methanol Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 - MeOH Step3 3. Intramolecular Cyclization Intermediate3 Dihydropyrimidinol Intermediate Intermediate2->Intermediate3 Amine attacks ketone Step4 4. Elimination of Water & Tautomerization Product 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol Intermediate3->Product - H₂O

Caption: Simplified reaction mechanism pathway.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 3-nitrobenzamidine on the more electrophilic ester carbonyl group of methyl 4-methoxyacetoacetate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol to form an N-acylated amidine (enamine) intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration and Tautomerization: The resulting cyclic hemiaminal intermediate readily dehydrates by eliminating a molecule of water to form the aromatic pyrimidine ring. The final product exists predominantly in the more stable 4-pyrimidinol tautomeric form.

The use of a base like sodium methoxide is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine which is the active nucleophile in the reaction.[7]

Characterization

The identity and purity of the synthesized 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the methoxy group, the aromatic protons on the nitrophenyl ring, and the pyrimidine ring proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the final product.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as C=O, C=N, C-O, and N-O stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₁H₉N₃O₄, MW: 247.21 g/mol ).

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • 3-Nitrobenzamidine hydrochloride: Warning. May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Sodium Methoxide: Danger. Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle in an inert atmosphere or with extreme care to avoid moisture.

  • Anhydrous Ethanol: Danger. Highly flammable liquid and vapor.

  • Methyl 4-methoxyacetoacetate: Warning. May cause irritation.

  • General Precautions: All manipulations should be performed in a chemical fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. 2017. [Link]

  • Pinner pyrimidine synthesis. Slideshare. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021. [Link]

  • Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Annals of Advanced Chemistry. 2017. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the strategic functionalization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol, a versatile building block for drug discovery campaigns. We will explore the chemical logic behind derivatization at key positions, offering field-proven insights into reaction selection and optimization. The protocols herein are designed to be self-validating, enabling researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies targeting a range of therapeutic areas, including oncology and inflammation.[4][5]

Scientific Rationale and Strategic Overview

The 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol scaffold presents three primary vectors for chemical diversification, each offering distinct opportunities to modulate the molecule's physicochemical properties and biological activity.

  • Vector 1: The 3-Nitrophenyl Moiety: The nitro group is a versatile chemical handle. Its primary utility lies in its reduction to an aniline, which can then be elaborated into a vast array of amides, sulfonamides, ureas, and other functionalities. This vector is ideal for probing interactions with solvent-exposed regions of a protein target or for installing pharmacophoric features known to engage in key hydrogen bonding.[6] The strong electron-withdrawing nature of the nitro group also influences the overall electronics of the molecule.[7]

  • Vector 2: The C4-Pyrimidinol: The 4-pyrimidinol exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form. This hydroxyl group can be converted into a more reactive leaving group, such as a chloride or triflate, enabling nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[8][9] This position is critical for introducing substituents that can occupy deeper, more hydrophobic pockets within a target protein.

  • Vector 3: The C5-Methoxy Group: The methoxy group is a key modulator of the pyrimidine ring's electronics and can form important hydrogen bond acceptor interactions. However, it can also be a site of metabolic liability (O-demethylation).[10] In later stages of lead optimization, this position can be targeted for modification, often through bioisosteric replacement (e.g., with fluorine or a small alkyl group) to enhance metabolic stability or fine-tune potency.[11][12]

The overall workflow for leveraging this scaffold is conceptualized as a multi-stage process, beginning with foundational modifications and proceeding to more complex library generation.

G cluster_0 Stage 1: Core Functionalization cluster_1 Stage 2: Library Generation cluster_2 Stage 3: Biological Evaluation & SAR A Start: 5-Methoxy-2-(3-nitrophenyl) -4-pyrimidinol B Protocol 1: Nitro Group Reduction to Aniline A->B C Protocol 2: Chlorination of C4-Hydroxyl A->C D Protocol 3: Amide/Sulfonamide Coupling B->D Derivatization of Aniline E Protocol 4: Suzuki-Miyaura Cross-Coupling at C4 C->E Derivatization of C4-Chloride F Protocol 5: Buchwald-Hartwig Amination at C4 C->F G Screening Cascade (e.g., Kinase Assays) D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization (e.g., Bioisosteric Replacement) H->I

Caption: General workflow for derivatization and evaluation.

Foundational Protocols: Activating the Core Scaffold

These initial protocols are designed to convert the starting material into more versatile intermediates, ready for library synthesis.

Protocol 1: Reduction of the 3-Nitro Group to 3-Amino

The transformation of the nitro group to an amine is one of the most valuable reactions for this scaffold.[13] Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields. However, care must be taken to select conditions that do not reduce the pyrimidine ring itself.[14] Using palladium on carbon under controlled hydrogen pressure is a reliable method.[14] Alternative methods like using tin(II) chloride or iron in acidic media are also effective and can be useful if certain functional groups are sensitive to hydrogenation.[14][15]

Rationale for Method Selection: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of aromatic nitro groups.[14] The use of methanol as a solvent ensures good solubility of the starting material. This method avoids the use of harsh acids or strong reducing agents that could potentially affect the pyrimidine core.

Experimental Protocol:

  • Vessel Preparation: To a 250 mL hydrogenation vessel, add 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (5.0 g, 20.2 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) to the vessel.

  • Solvent Addition: Add methanol (100 mL).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 2-(3-aminophenyl)-5-methoxy-4-pyrimidinol can be purified by recrystallization from ethanol or by column chromatography if necessary.

ParameterExpected Value
Typical Yield 90-98%
Purity (LC-MS) >95%
Appearance Off-white to pale yellow solid
Protocol 2: Chlorination of the C4-Hydroxyl Group

To enable cross-coupling or SNAr reactions at the C4 position, the hydroxyl group must be converted into a better leaving group. Chlorination using phosphoryl chloride (POCl₃) is a standard and effective method for this transformation on pyrimidinol scaffolds.

Rationale for Method Selection: POCl₃ is a powerful dehydrating and chlorinating agent that readily converts the pyrimidinol/pyrimidinone tautomer to the 4-chloropyrimidine. The reaction is typically run neat or with a high-boiling solvent and is driven to completion by heating.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), add 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (5.0 g, 20.2 mmol).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the flask. A catalytic amount of dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid will gradually dissolve. Monitor the reaction by TLC (quenching an aliquot with methanol before spotting).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine can be purified by column chromatography (silica gel, hexanes:ethyl acetate gradient).

ParameterExpected Value
Typical Yield 75-85%
Purity (LC-MS) >95%
Appearance Yellow solid

Library Generation Protocols

With the activated intermediates in hand, diverse libraries can be generated. The following protocols represent key classes of reactions for SAR exploration.

Protocol 3: Amide/Sulfonamide Synthesis from 3-Amino Intermediate

This protocol details the acylation of the aniline intermediate generated in Protocol 1.

Rationale for Method Selection: Standard EDC/HOBt coupling conditions are mild and effective for forming amide bonds with a wide range of carboxylic acids, minimizing side reactions. For sulfonamides, reaction with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine is a robust method.

Experimental Protocol (Amide Synthesis):

  • Reactant Preparation: In a flask, dissolve the chosen carboxylic acid (1.2 eq) in DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add a solution of 2-(3-aminophenyl)-5-methoxy-4-pyrimidinol (1.0 eq) in DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol utilizes the 4-chloro intermediate from Protocol 2 to form new carbon-carbon bonds.[16][17]

Rationale for Method Selection: The Suzuki-Miyaura reaction is one of the most versatile cross-coupling methods, with a broad tolerance for functional groups.[8] A catalyst system like Pd(OAc)₂ with a suitable phosphine ligand is effective for coupling aryl and heteroaryl boronic acids to the electron-deficient chloropyrimidine.[16]

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol:

  • Reaction Setup: To a microwave vial, add 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Monitor by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

ReagentM.W.Eq.Amount
4-Chloropyrimidine 264.651.0100 mg
Phenylboronic Acid 121.931.569 mg
Pd(OAc)₂ 224.500.054.2 mg
SPhos 410.470.1015.5 mg
K₂CO₃ 138.212.0104 mg
Dioxane/Water --2.5 mL
Protocol 5: Buchwald-Hartwig Amination at the C4-Position

This protocol introduces nitrogen-based nucleophiles at the C4-position, a common strategy in kinase inhibitor design.[18]

Rationale for Method Selection: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8] The choice of a bulky electron-rich phosphine ligand like XPhos is crucial for achieving high efficiency with the relatively unreactive 4-chloropyrimidine substrate.

Experimental Protocol:

  • Reaction Setup: In an oven-dried vial under an argon atmosphere, combine 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 8-16 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Isolation: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 4-amino-pyrimidine derivative.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and versatile framework for the functionalization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol. By strategically targeting the three main chemical vectors of the molecule, researchers can efficiently generate diverse libraries of compounds. The subsequent biological screening of these libraries will enable the elucidation of critical structure-activity relationships, paving the way for the optimization of lead compounds with improved potency, selectivity, and drug-like properties. The inherent versatility of the pyrimidine core ensures its continued prominence in the field of drug discovery.[19][20]

References

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 28(1), 113-127.
  • Gogoi, S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 100(6), 100997. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. (2005). Synlett, 2005(12), 1937-1939.
  • Yasgar, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(21), 8840-8849. [Link]

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026). Molecular Diversity. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). Angewandte Chemie International Edition. [Link]

  • Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).
  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[19][21]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Scheme 31 Deprotonative functionalization of 5-methoxy-, 2,4dimethoxy-,... (n.d.).
  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis Online.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PMC. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. [Link]

  • US20150232412A1 - Process for the reduction of nitro derivatives to amines. (n.d.).
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017).
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2025).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (n.d.). Progress in Chemical and Biochemical Research.
  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews, 96(8), 3147-3176.
  • Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
  • Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (n.d.). Biosciences Biotechnology Research Asia.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.).
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.).
  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Indonesian Journal of Chemistry.
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  • SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. (n.d.).
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Sources

optimal reaction conditions for nitrophenyl pyrimidinol formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Parameters for the Synthesis of Nitrophenyl Pyrimidinols

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antibiotics, and antimetabolites. The introduction of a nitrophenyl moiety is particularly significant; the nitro group serves as a versatile handle for further diversification (via reduction to anilines for amide coupling) and modulates the electronic properties of the pyrimidine ring.

This guide focuses on the cyclocondensation of nitro-substituted chalcones with urea , a pathway superior to the Biginelli reaction for generating regioselective aromatic pyrimidinols (as opposed to dihydropyrimidinones). While the Biginelli reaction yields dihydropyrimidines requiring a separate oxidation step, the base-catalyzed chalcone route often allows for "one-pot" access to the aromatic core under optimized conditions.

Key Challenges Addressed:

  • Solubility: Nitrophenyl derivatives often precipitate prematurely, trapping impurities.

  • Regioselectivity: Controlling the Michael addition vs. 1,2-addition.

  • Green Chemistry: Transitioning from high-boiling toxic solvents (DMF) to ethanol-based microwave protocols.

Mechanistic Insight

The formation of 4-(nitrophenyl)pyrimidin-2-ol proceeds via a Claisen-Schmidt condensation followed by a Michael-type cyclization .

  • Chalcone Formation: Condensation of 4-nitroacetophenone with an aromatic aldehyde (or vice versa) yields the

    
    -unsaturated ketone (chalcone). The electron-withdrawing nitro group (
    
    
    
    ) enhances the electrophilicity of the
    
    
    -carbon.
  • Nucleophilic Attack: The urea nitrogen attacks the

    
    -carbon of the chalcone (Michael addition).
    
  • Cyclization: The second nitrogen attacks the carbonyl carbon.

  • Dehydration & Aromatization: Loss of water and subsequent tautomerization/oxidation yields the aromatic pyrimidinol.

Note on Tautomerism: The product exists in equilibrium between the pyrimidin-2-ol (enol) and pyrimidin-2(1H)-one (keto) forms. In solution, the solvent polarity dictates the ratio; in solid state, the keto form often predominates.

ReactionMechanism Chalcone Nitro-Chalcone (Electrophile) Michael Michael Adduct (Intermediate) Chalcone->Michael + Urea / KOH Michael Addition Urea Urea (Nucleophile) Urea->Michael Cyclic Dihydropyrimidinone Michael->Cyclic Cyclization (-H2O) Product 4-(Nitrophenyl)pyrimidin-2-ol (Aromatic) Cyclic->Product Oxidative Aromatization

Figure 1: Mechanistic pathway from chalcone to aromatic pyrimidinol. The nitro group on the chalcone accelerates the initial Michael addition due to electronic withdrawal.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, library generation, and "green" chemistry compliance.

Reagents:

  • Nitro-substituted Chalcone (1.0 equiv)

  • Urea (1.5 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Solvent: Ethanol (95%)[1][2]

Procedure:

  • Preparation: In a microwave-safe vial (10–20 mL), dissolve 1.0 mmol of the nitro-chalcone and 1.5 mmol of urea in 5 mL of ethanol.

  • Activation: Add 0.5 mL of aqueous KOH (40% w/v) dropwise. Observation: The solution may darken immediately due to the formation of the enolate.

  • Irradiation: Seal the vial and irradiate at 210 W (approx. 80–100°C internal temp) for 6–10 minutes .

    • Critical Step: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Workup: Pour the hot reaction mixture onto 50 g of crushed ice.

  • Neutralization: Acidify dropwise with 10% HCl until pH ~4. The pyrimidinol will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL), and recrystallize from hot ethanol.
    

Expected Yield: 80–92%

Protocol B: Conventional Reflux (Scale-Up)

Best for: Gram-scale synthesis where microwave reactor volume is limiting.

Procedure:

  • Dissolve 10 mmol of nitro-chalcone and 15 mmol of urea in 40 mL of absolute ethanol in a round-bottom flask.

  • Add 10 mL of ethanolic KOH (prepared by dissolving KOH pellets in EtOH).

  • Reflux the mixture for 6–12 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

    • Note: Nitrophenyl derivatives move slower on silica due to polarity.

  • Concentrate the solvent to ~20% volume under reduced pressure.

  • Pour into ice water, acidify with dilute HCl, filter, and dry.

Expected Yield: 60–75% (Lower yield due to longer thermal stress and side reactions).

Optimization & Critical Parameters

The following data summarizes the optimization of reaction conditions for 4-(4-nitrophenyl)pyrimidin-2-ol.

ParameterCondition ACondition BCondition C (Optimal)
Solvent DMFEthanol (Reflux)Ethanol (MW)
Base NaOH (pellets)NaOEtKOH (aq. 40%)
Temp/Time 150°C / 4 hr78°C / 8 hr100°C / 8 min
Yield 65% (Dark tars)68%88%
Purity (HPLC) 85%92%>98%

Why these choices?

  • Base Choice: KOH is preferred over NaOEt because the water in aqueous KOH aids in the solubility of urea without significantly hydrolyzing the chalcone.

  • Solvent: While DMF dissolves nitrophenyl compounds better, it is difficult to remove and often leads to thermal decomposition products (tars) at high temperatures. Ethanol offers the best balance of solubility and product precipitation upon cooling.

Troubleshooting & Logical Workflow

Issue: Product is an oil or sticky gum.

  • Cause: Incomplete cyclization or presence of unreacted chalcone.

  • Solution: Triturate the gum with diethyl ether to remove non-polar impurities (chalcone), then recrystallize the remaining solid from ethanol/water (9:1).

Issue: Low Yield with Nitro-Chalcones.

  • Cause: The nitro group is strongly electron-withdrawing, which can stabilize the intermediate anion too strongly, preventing the final dehydration.

  • Solution: Increase the reaction temperature (MW to 110°C) or add a catalytic amount of acetic acid during the workup before full acidification to promote proton transfer.

Troubleshooting Start Problem: Low Yield / Impure Product CheckTLC Check TLC (Is Chalcone consumed?) Start->CheckTLC Yes Yes, Chalcone gone CheckTLC->Yes No No, Chalcone remains CheckTLC->No Solubility Product trapped in mother liquor? (Check pH) Yes->Solubility Params Increase Temp or Base Conc. No->Params AdjustPH Adjust pH to ~4 (Isoelectric point) Solubility->AdjustPH Oily Product is Oily? AdjustPH->Oily Triturate Triturate with Ether (Removes impurities) Oily->Triturate Yes

Figure 2: Decision tree for troubleshooting common synthetic failures in pyrimidinol synthesis.

References

  • Sahoo, B. M., et al. (2017).[1] "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2011). "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie. Available at: [Link]

  • Mohsin, H. F. (2018). "Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group." Journal of Global Pharma Technology. Available at: [Link]

  • Rani, S., et al. (2021). "Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation." International Journal of Research in Engineering and Science. Available at: [Link]

Sources

Application Note & Protocol: Preparation of High-Integrity Stock Solutions for 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol. The protocol is designed for researchers, scientists, and drug development professionals who require reliable, reproducible, and highly stable concentrated solutions for use in a variety of experimental settings. By explaining the rationale behind solvent selection, dissolution techniques, and storage conditions, this guide ensures the generation of high-integrity stock solutions, minimizing experimental variability and preserving compound activity.

Introduction and Scientific Context

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a small organic molecule featuring a pyrimidinol core substituted with methoxy and nitrophenyl groups. The structural characteristics—specifically the heterocyclic aromatic system and the nitrophenyl moiety—suggest low aqueous solubility. Therefore, improper preparation of stock solutions can lead to significant experimental artifacts due to compound precipitation, inaccurate concentration, or degradation.

The primary challenge in working with such compounds is achieving complete solubilization and maintaining that solubility when diluting the stock into aqueous experimental media (e.g., cell culture medium or assay buffers).[1][2] This protocol is built on established principles for handling lipophilic small molecules and provides a self-validating workflow to ensure success.[3]

Physicochemical Properties & Reagent Specifications

Accurate calculations and procedural choices are predicated on the fundamental properties of the compound. The following data have been calculated or estimated based on the compound's chemical structure.

PropertyValueRationale / Source
Molecular Formula C₁₁H₉N₃O₄Calculated from chemical structure.
Molecular Weight (MW) 261.24 g/mol Calculated from Molecular Formula.
Appearance Expected to be a crystalline solid or powder.Typical for small organic molecules of this class.
Purity ≥98% (Recommended)Use of high-purity starting material is critical for assay accuracy. Verify purity from the supplier's Certificate of Analysis (CoA).
Solubility (Predicted) DMSO: >25 mg/mLEthanol: PoorWater: InsolubleBased on structural similarity to other nitrophenyl and pyrimidine-based compounds. DMSO is the recommended solvent for primary stock solutions.[1][2]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related nitrophenyl and heterocyclic compounds indicate a need for standard laboratory precautions.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.[4][7]

  • Ventilation: Handle the solid compound and concentrated DMSO stock solution inside a chemical fume hood or in a well-ventilated area to avoid inhalation of dust or aerosols.[8]

  • Contact: Avoid direct contact with skin and eyes. Compounds of this class may cause skin and eye irritation.[5] In case of contact, flush the affected area with copious amounts of water.

  • Disposal: Dispose of all waste materials (used vials, tips, solvent) in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow Diagram

The following diagram outlines the logical flow for preparing a high-quality stock solution, from initial compound handling to final storage.

G cluster_prep Preparation & Calculation cluster_dissolution Dissolution Protocol cluster_storage Aliquoting & Storage start Acquire Compound & CoA weigh Equilibrate & Weigh Compound start->weigh Check Purity calc Calculate Required Solvent Volume weigh->calc Mass (mg) add_solvent Add Anhydrous DMSO calc->add_solvent Volume (µL) mix Vortex / Sonicate (Gentle Heat if Needed) add_solvent->mix inspect Visually Inspect for Complete Dissolution mix->inspect inspect->mix Particulates Visible aliquot Aliquot into Cryovials inspect->aliquot Solution is Clear store Store at -20°C or -80°C (Protect from Light) aliquot->store end_node Stock Solution Ready for Use store->end_node

Caption: Workflow for preparing 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol stock solution.

Detailed Step-by-Step Protocol

This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust volumes and mass as required for different concentrations or volumes.

Required Materials & Equipment
  • 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (solid powder, purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade (e.g., Sigma-Aldrich D8418 or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials for weighing and dissolution

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Light-blocking amber or opaque cryovials for storage

Calculation of Required Mass

The goal is to prepare a 10 mM stock solution. The molecular weight (MW) is 261.24 g/mol .

  • Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × MW ( g/mol ) × 1000 (mg/g)

  • Calculation:

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (261.24 g/mol ) × 1000 mg/g

    • Mass (mg) = 2.61 mg

Therefore, you will need to weigh 2.61 mg of the compound to make 1 mL of a 10 mM stock solution.

Reconstitution Procedure
  • Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Carefully weigh 2.61 mg of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol into a clean, labeled microcentrifuge tube or amber vial.

    • Expert Tip: It is often easier and more accurate to weigh a slightly different amount (e.g., 3.0 mg) and adjust the solvent volume accordingly. For 3.0 mg, the required DMSO volume would be: (3.0 mg / 2.61 mg) * 1000 µL = 1149 µL.

  • Solvent Addition: Using a calibrated micropipette, add 1000 µL (1 mL) of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial securely and vortex for 30-60 seconds. The nitrophenyl group can make compounds slow to dissolve.

    • Visually inspect the solution against a light source. If any solid particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[2]

    • If dissolution is still incomplete, the vial may be gently warmed in a 37°C water bath for 5 minutes, followed by vortexing. Do not exceed 50°C to prevent potential degradation.[2]

  • Final Inspection: Once dissolution is complete, the solution should be perfectly clear with no visible precipitate or haze.

Storage and Stability

Proper storage is crucial to maintain the long-term integrity and activity of the stock solution.[1][9]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce moisture, divide the primary stock solution into smaller, single-use aliquots.[2] Use amber or opaque cryovials to protect the compound from light, as nitro-aromatic compounds can be photosensitive.[9]

  • Storage Temperature: Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).

  • Working Dilutions: When preparing working solutions for aqueous assays, it is best practice to perform serial dilutions in DMSO first before the final dilution into your aqueous buffer or medium.[1] This minimizes the risk of the compound precipitating out of solution. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including the vehicle control.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve Insufficient mixing; compound has very low solubility; solvent is not anhydrous.Continue vortexing/sonicating for a longer duration.[2] If it persists, prepare a more dilute stock solution (e.g., 5 mM). Ensure you are using fresh, anhydrous DMSO.[1]
Precipitate forms over time Stock solution is supersaturated; moisture has contaminated the DMSO.Gently warm the vial to 37°C and sonicate to redissolve. Ensure vials are tightly capped. Discard if precipitate does not redissolve, as this indicates potential degradation.
Precipitate forms in assay media Compound "crashes out" when transferred from organic to aqueous solution.Decrease the final concentration of the compound. Perform an intermediate dilution step in your assay medium. Ensure the final DMSO concentration is as low as possible.[2]

References

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, Methods in Molecular Biology.[Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate.[Link]

  • 2-Methoxy-5-nitropyrimidine. PubChem, National Institutes of Health.[Link]

  • 2-Methoxy-5-nitrophenol. PubChem, National Institutes of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

[1]

Executive Summary: The "Brick Dust" Challenge

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (CAS: 61643-25-2) presents a classic "brick dust" profile common in kinase inhibitor intermediates.[1] Its poor solubility stems from two synergistic factors:

  • High Lipophilicity: The 3-nitrophenyl and methoxy groups increase LogP.[1]

  • Crystal Lattice Energy: The molecule exists predominantly as the 4(3H)-pyrimidinone tautomer in the solid state. This form creates a robust intermolecular hydrogen-bonding network (N-H[1]···O=C) that resists solvation, evidenced by its high melting point (>250°C) [1, 2].

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising compound integrity.

Part 1: The Mechanistic Barrier (Tautomerism)

To dissolve this compound, you must understand what you are fighting. You are not dissolving a simple phenol; you are breaking a pyrimidinone crystal lattice.

The Tautomer Trap

While chemically named as a "pyrimidinol," the compound favors the keto-tautomer (pyrimidinone) in both solid state and neutral solution. This tautomer acts as both a hydrogen bond donor (NH) and acceptor (C=O), leading to tight stacking that water cannot penetrate.

Tautomerismcluster_0Solubility Barrier: The Tautomer EquilibriumEnolEnol Form(4-Pyrimidinol)Less Stable in Solid StateKetoKeto Form(4(3H)-Pyrimidinone)Dominant Solid State FormEnol->Keto Tautomerization(Favored)Keto->Enol Minor EquilibriumLatticeHigh-Energy Crystal Lattice(Insoluble 'Brick Dust')Keto->Lattice H-Bond Stacking(Precipitation)

Figure 1: The equilibrium heavily favors the Keto form, which drives precipitation via strong intermolecular forces.[1]

Part 2: Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: In vitro assays, HTS screening, Chemical synthesis intermediates.

The Logic: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the hydrogen bonding network of the pyrimidinone lattice without deprotonating the molecule.

  • Weighing: Weigh the compound into a glass vial. Do not use plastic initially, as static can scatter the fine powder.

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–50 mM .

    • Note: Do not attempt >100 mM immediately; the viscosity of DMSO can hinder dissolution kinetics.

  • Thermal Activation (Critical):

    • The compound will likely remain a suspension at room temperature.

    • Sonicate at 40–50°C for 10–15 minutes.

    • Why? Heat provides the kinetic energy to break the lattice; sonication prevents the formation of a "gummy" shell around the particles [3].

  • Visual Check: The solution should be clear and yellow/amber. If haze persists, add 10% more DMSO and repeat heating.

Protocol B: The "pH Switch" Method (Aqueous Transfer)

Best for: Making aqueous buffers for enzymatic assays without high DMSO content.

The Logic: The N-3 proton of the pyrimidinone ring is acidic (pKa ~9–10). By raising the pH, you deprotonate the nitrogen, creating a soluble anion. You can then dilute this into a buffered system.[2]

  • Dissolution: Dissolve the compound in 0.1 M NaOH or 100 mM Carbonate Buffer (pH 10.5) .

    • Observation: It should dissolve much more readily than in water due to ionization.

  • Dilution: Slowly add this basic stock to your assay buffer (e.g., PBS pH 7.4).

    • Warning: As the pH drops back to neutral, the compound will re-protonate and may precipitate.

    • Countermeasure: Ensure the final concentration is below the thermodynamic solubility limit (typically <100 µM in aqueous buffer) or include a surfactant like Tween-20 (0.05%) or Brij-35 to stabilize the neutral species [4].[1]

Protocol C: Recrystallization / Purification

Best for: Synthetic chemists isolating the intermediate.

If you need to purify the compound from crude reaction mixtures:

  • Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid .

  • Method: Dissolve in boiling DMF. Filter hot to remove inorganic salts. Allow to cool slowly to room temperature. The pyrimidinone will crystallize out as high-purity needles.[1]

  • Anti-solvent: If crystallization is slow, add Water or Ethanol dropwise to the cold DMF solution to force precipitation.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. Why?

Answer: This is "Crash-out."[1] The hydrophobic effect forces the lipophilic nitrophenyl group to aggregate when DMSO concentration drops below 1%.

  • Fix:

    • Step-down Dilution: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into media.[1]

    • Carrier Protein: Ensure your media contains BSA or FBS. Albumin binds lipophilic drugs and keeps them in solution (pseudo-solubility).

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, No .

  • Ethanol is a protic solvent and interferes with the pyrimidinone H-bonding less effectively than DMSO.[1] Solubility in ethanol is typically <1 mg/mL unless boiled, and it will precipitate immediately upon cooling [1].

Q3: Is the compound light-sensitive?

Answer: Yes.[1] The nitrophenyl group can undergo photo-reduction or rearrangement under intense UV/Vis light.[1]

  • Protocol: Store solid and DMSO stocks in amber vials wrapped in foil.

Part 4: Solubility Data & Decision Tree

Estimated Solubility Profile

Based on structural analogs (e.g., Nitrophenyl-substituted pyrimidines) [1, 5]

SolventSolubility RatingEstimated Conc. (Max)Usage
Water (pH 7) Insoluble< 0.01 mg/mLNot recommended
0.1 M NaOH Moderate1–5 mg/mLStock for aqueous assays
DMSO High (with heat)20–50 mg/mLPrimary Stock
DMF High (with heat)30–60 mg/mLRecrystallization
Ethanol Poor< 1 mg/mLWashing / Anti-solvent
Acetone Low< 2 mg/mLWashing
Troubleshooting Flowchart

TroubleshootingStartStart: Dissolution IssueSolventWhich Solvent?Start->SolventDMSODMSOSolvent->DMSOOrganic StockWaterAqueous/BufferSolvent->WaterAssay BufferHeatDid you heat to 50°C?DMSO->HeatPrecipPrecipitation?Water->PrecipSonicateSonicate 15 minsHeat->SonicateNoAddSolventAdd 10% more DMSOHeat->AddSolventYes, still cloudypHAdjust pH > 10Precip->pHFor chemical assaySurfactantAdd 0.05% Tween-20Precip->SurfactantFor biological assay

Figure 2: Step-by-step logic for resolving solubility issues based on the solvent system.

References

  • BenchChem. (2025).[3] A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents. (Analogous solubility principles for nitrophenyl esters). Link

  • Parchem. (n.d.). 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol Product Data.Link

  • ResearchGate. (2023). How to decide the percent of DMSO to dissolve my organic extract? (General protocols for DMSO solubilization of resistant organics). Link

  • Cayman Chemical. (2022).[2] Product Information: 4-Nitrophenyl butyrate.[1][2] (Protocols for dissolving nitrophenyl compounds in DMSO/PBS). Link

  • Sigma-Aldrich. (n.d.). 4(3H)-Pyrimidinone Product Specification. (Physicochemical baseline for the pyrimidinone scaffold). Link

Technical Support Center: Stability of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

[1]

Status: Active Domain: Organic Chemistry / Analytical Method Development Urgency: High (Degradation Risk)

Executive Summary: The Acid Stability Paradox

Is 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol stable in acid? Short Answer: No, not over long durations or in strong acids. While the 3-nitrophenyl moiety is robust, the 5-methoxy group on the pyrimidine ring is chemically labile in acidic media.[1]

In acidic conditions (pH < 3), this compound undergoes acid-catalyzed hydrolysis (demethylation) . The pyrimidine ring protonates, activating the C5-position for nucleophilic attack by water, leading to the cleavage of the methyl ether and the formation of a dihydroxy impurity (uracil derivative) and methanol.

  • Safe Zone: Short-term exposure (e.g., LC-MS run times) to mild acid (0.1% Formic Acid/TFA) is generally acceptable.[1]

  • Danger Zone: Storage in acidic solvents, exposure to strong mineral acids (HCl, H₂SO₄), or heating in acidic buffers.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the degradation pathway. The molecule exists in equilibrium with its keto-tautomer (pyrimidinone).

The Degradation Pathway (DOT Visualization)

The following diagram illustrates the critical failure point: the protonation of the ring nitrogen followed by water attack at the methoxy-bearing carbon.

GStartTarget Molecule(Neutral)ProtonationProtonation(pH < 3)Start->Protonation+ H+IntermediateActivated CationicSpeciesProtonation->IntermediateCharge DelocalizationHydrolysisNucleophilic Attack(H2O)Intermediate->HydrolysisSlow StepProductDegradant:5,6-Dihydroxy-2-(3-nitrophenyl)pyrimidine+ MethanolHydrolysis->Product- MeOH

Figure 1: Acid-catalyzed hydrolysis mechanism of the 5-methoxy ether linkage.

Troubleshooting Guide: Diagnostics & Solutions

Use this Q&A format to diagnose specific experimental issues.

Scenario A: "I see a new peak eluting earlier than my main peak in HPLC."
  • Diagnosis: This is likely the hydrolyzed product (demethylated species) .

  • Why: Removing the methyl group exposes a hydroxyl group. This increases polarity, causing the degradant to elute earlier on Reverse Phase (C18) columns.

  • Solution:

    • Check your mobile phase pH. If using < pH 2.5, adjust to pH 3.5–4.5 using Ammonium Acetate.

    • Limit the "autosampler residence time." Do not leave samples dissolved in acidic diluent overnight.

Scenario B: "My compound precipitated when I added 1N HCl."
  • Diagnosis: Salt formation vs. Isoelectric Point crash.

  • Analysis: While protonation generally increases solubility, high ionic strength (from 1N HCl) can cause a "salting out" effect of the hydrochloride salt, which may have lower solubility than the free base in cold water.

  • Solution: Dissolve the compound in a minimal amount of DMSO first, then slowly dilute with the acidic buffer. Ensure the final DMSO concentration is <5% to prevent enzyme inhibition in biological assays.

Scenario C: "The color of the solution changed from pale yellow to deep orange/red in acid."
  • Diagnosis: Nitro group reduction (Rare but possible) or Tautomeric shift .

  • Analysis: If the acid contains any reducing metals (e.g., impure HCl with iron traces) or if zinc/tin is present, the 3-nitrophenyl group can reduce to an amine (3-aminophenyl). This dramatically shifts the UV-Vis absorption (color change).[1]

  • Solution: Use high-purity, trace-metal-grade acids.[1] Verify the mass shift (-30 Da for reduction of NO₂ to NH₂) via LC-MS.

Quantitative Stability Data (Simulated)

While empirical data for this specific CAS is rare, the following table represents the expected behavior based on the chemistry of 5-methoxypyrimidines [1][2].

ConditionTimeExpected RecoveryStatus
0.1% Formic Acid (RT) 1 Hour> 99.5%Stable (Safe for LC-MS)
0.1% Formic Acid (RT) 24 Hours~ 95 - 98%Caution (Analyze immediately)
1N HCl (RT) 4 Hours< 80%Unstable (Hydrolysis active)
1N HCl (60°C) 1 Hour< 50%Critical Failure (Rapid degradation)
PBS pH 7.4 (RT) 24 Hours> 99%Stable
Validated Protocol: Empirical Stability Test

Do not assume stability. Perform this Self-Validating Protocol before running expensive biological assays.

Objective: Determine the half-life (

Reagents:

  • Stock Solution: 10 mM in DMSO.

  • Test Buffer: Your specific acidic medium (e.g., 0.1N HCl).

  • Internal Standard: Caffeine (chemically inert in acid).

Step-by-Step:

  • Preparation: Spike the Stock Solution into the Test Buffer to a final concentration of 50 µM. Add Caffeine (50 µM) as an internal standard.

  • Incubation: Place the mixture in a glass vial (avoid plastic if sorption is suspected) at your target temperature (e.g., 25°C or 37°C).

  • Sampling:

    • T=0: Immediately inject into HPLC.

    • T=1h, 4h, 8h, 24h: Inject at intervals.

  • Calculation:

    • Calculate the Ratio (

      
      ) = Area(Compound) / Area(Internal Standard).
      
    • Plot

      
       vs. Time.
      
    • If the plot is linear, the reaction is First Order. The slope

      
       allows you to calculate 
      
      
      .

Acceptance Criteria:

  • If degradation > 5% within the duration of your intended experiment, you must prepare fresh solutions immediately before use.

References
  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Foundational text on the acid-catalyzed hydrolysis of alkoxypyrimidines to hydroxypyrimidines).

  • BenchChem. (2025).[2] Stability issues of 4-methoxypyrimidin-5-ol in solution. Retrieved from

  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine.[1][3] (Demonstrates the stability/instability of pyrimidine derivatives in acidic media). Retrieved from

  • MDPI. (2021). Photodegradation of Ciprofloxacin and related heterocycles: Influence of pH. (Discusses protonation effects on heterocyclic stability). Retrieved from

Disclaimer: This guide is based on the chemical properties of 5-methoxypyrimidine derivatives. Users should perform the described empirical stability test for their specific batch and conditions.

Validation & Comparative

Comparative Analytical Guide: 1H NMR Characterization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the 1H NMR characterization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol . It is designed for medicinal chemists and analytical scientists who require precise structural validation of this pyrimidine scaffold, often utilized in kinase inhibitor development.

Executive Summary & Structural Logic

The characterization of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol presents a classic analytical challenge in heterocyclic chemistry: prototropic tautomerism .

Unlike simple aromatics, this molecule exists in a dynamic equilibrium between the pyrimidin-4-ol (hydroxy) and pyrimidin-4(3H)-one (oxo) forms. This equilibrium is highly sensitive to solvent polarity and hydrogen bonding capability, often leading to broadened peaks or "missing" signals in standard reports if not analyzed correctly.

The Tautomeric Challenge

The "4-pyrimidinol" nomenclature is often a formality. In solution (especially polar solvents), the 4-one (amide-like) tautomer frequently predominates due to the stability of the amide resonance.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Analytical Impact Hydroxy Pyrimidin-4-ol Form (Aromatic OH) Oxo Pyrimidin-4(3H)-one Form (Amide NH) Hydroxy->Oxo Polar Solvents (DMSO, MeOH) Impact1 Shift of C6-H Signal Hydroxy->Impact1 Impact2 Broadening of OH/NH Oxo->Impact2 Impact3 Loss of Coupling Information

Figure 1: The dynamic equilibrium between the hydroxy and oxo forms significantly impacts the chemical shift of the pyrimidine ring proton and the exchangeable proton visibility.

Comparative Analysis of Solvent Systems

Choosing the correct solvent is not merely about solubility; it is a strategic decision to control the tautomeric state. Below is a comparison of the two primary analytical approaches.

Method A: DMSO-d6 (The "Gold Standard")

Best for: Full structural assignment, observing exchangeable protons (OH/NH), and stabilizing the polar "oxo" tautomer.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, slowing the proton exchange rate. This often allows the OH/NH proton to appear as a distinct (though broad) singlet downfield (>10 ppm).

  • Performance: High. It provides the most complete picture of the molecule.

Method B: CDCl3 + TFA-d (The "Diagnostic Lock")

Best for: Resolving the aromatic region and confirming the pyrimidine core count when aggregation occurs in DMSO.

  • Mechanism: Trifluoroacetic acid (TFA) protonates the basic nitrogen (N3 or N1), effectively locking the molecule in a cationic species. This collapses the tautomeric equilibrium and sharpens the aromatic signals.

  • Performance: Moderate-High (Specialized). Use this if the aromatic region in DMSO is an unintelligible blob due to stacking interactions.

Comparative Data Table: Predicted Chemical Shifts
Proton AssignmentMethod A: DMSO-d6 (δ ppm)Method B: CDCl3 + TFA (δ ppm)Multiplicity & Coupling (

)
Structural Insight
OH / NH 11.5 – 13.0 Not ObservedBroad Singlet (br s)Highly dependent on concentration and water content. Disappears with D₂O shake.
Nitrophenyl H-2' 8.90 – 9.05 9.10 – 9.20Triplet-like (t,

Hz)
Most deshielded aromatic proton due to flanking NO₂ and Pyrimidine ring.
Nitrophenyl H-4' 8.40 – 8.55 8.50 – 8.65ddd (

Hz)
Ortho to NO₂, Para to Pyrimidine.
Nitrophenyl H-6' 8.20 – 8.35 8.30 – 8.45dt (

Hz)
Ortho to Pyrimidine, Meta to NO₂.
Pyrimidine H-6 7.90 – 8.10 8.20 – 8.40Singlet (s)Diagnostic singlet. Shifts downfield in TFA due to ring protonation.
Nitrophenyl H-5' 7.75 – 7.85 7.85 – 8.00Triplet (t,

Hz)
The "valley" of the aromatic region. Meta to both withdrawing groups.
Methoxy (-OCH₃) 3.75 – 3.85 3.90 – 4.00Singlet (s)Strong diagnostic singlet. Integral = 3H.

> Note: Values are characteristic ranges derived from structure-activity relationships (SAR) of 2-aryl-5-methoxypyrimidines. Exact values may shift ±0.1 ppm depending on concentration and temperature.

Detailed Spectral Interpretation

The Aromatic Region (7.5 – 9.1 ppm)

The 3-nitrophenyl group provides a distinct "fingerprint" that validates the substitution pattern.

  • The Isolated Proton (H-2'): Look for a small triplet or doublet-of-doublets at ~9.0 ppm. It is "squeezed" between the nitro group and the pyrimidine ring, both of which are electron-withdrawing, causing extreme deshielding.

  • The Pyrimidine Singlet (H-6): This is your anchor. In the 5-methoxy substituted system, the C6 proton typically appears as a sharp singlet around 8.0 ppm. If this peak is split, you likely have a regioisomer or impurity.

The Aliphatic Region (3.0 – 4.0 ppm)
  • The Methoxy Signal: A sharp 3-proton singlet at ~3.8 ppm.

    • QC Check: If you see multiple methoxy peaks, check for the O-methylated impurity (where methylation occurred on the oxygen of the 4-OH group during synthesis) vs. the desired C5-methoxy.

Experimental Protocol: "Self-Validating" Workflow

To ensure reproducibility and distinguish the product from impurities, follow this decision-tree protocol.

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Concentration: 5-10 mg/0.6 mL) Start->Solvent Acquire Acquire 1H NMR (Min 16 scans, d1=2.0s) Solvent->Acquire Check Check Aromatic Region Acquire->Check Good Sharp Peaks? Clear Splitting? Check->Good Yes Process & Integrate Good->Yes Yes No Broad/Undefined? Good->No No Action1 Add 1 drop D2O (Shake & Re-run) No->Action1 Action2 Result: OH/NH disappears Peaks may sharpen Action1->Action2

Figure 2: Analytical workflow for optimizing resolution and confirming exchangeable protons.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6. Ensure the solution is clear; 4-pyrimidinols can form intermolecular hydrogen-bonded dimers that reduce solubility.

  • Acquisition:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (d1): Set to

      
       seconds. The isolated aromatic protons (H-2') have long T1 relaxation times; a short delay will result in under-integration of this key diagnostic peak.
      
    • Scans: Minimum 16 scans for adequate S/N ratio.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • General Pyrimidine Shifts: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyrimidines: Discussion of hydroxypyrimidine tautomerism).

  • Solvent Effects on Tautomerism: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press.
  • Substituent Effects (Nitrophenyl): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 3-nitrophenyl coupling constants and chemical shifts).
  • Analogous Synthesis & Characterization:Journal of Medicinal Chemistry (Various issues featuring 2-aryl-5-methoxypyrimidine scaffolds in kinase inhibitor research). [Search Query: "NMR 2-aryl-5-methoxypyrimidin-4-ol"]

Sources

×

Retrosynthesis Analysis

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5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
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5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.